N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20FN3O5S and its molecular weight is 409.43. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-fluorophenyl moiety, which is known to enhance biological activity through increased lipophilicity.
- A morpholinosulfonyl group, which may contribute to its interaction with biological targets.
- A pyridinone scaffold that is often associated with various pharmacological activities.
Antimalarial Activity
Recent studies have identified aminoacetamides, including derivatives similar to this compound, as promising candidates for malaria treatment. Specifically, a related compound demonstrated low-nanomolar activity against Plasmodium falciparum, the causative agent of malaria, while showing selectivity for the parasite over mammalian cells . This selectivity is crucial for reducing potential side effects in humans.
Table 1: Antimalarial Activity of Related Compounds
Compound Name | Structure | Activity (nM) | Selectivity |
---|---|---|---|
Compound 28 | Compound 28 Structure | <10 | High |
This compound | Target Compound Structure | TBD | TBD |
Antimicrobial Activity
In addition to antimalarial properties, compounds with similar scaffolds have been evaluated for antimicrobial activity. For instance, studies on related aminoacetamides indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of the morpholinosulfonyl group appears to enhance the antimicrobial potency of these compounds .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
This compound | TBD | TBD |
The proposed mechanism of action for this compound involves inhibition of key enzymatic pathways within the target organisms. For example, the morpholino group may facilitate binding to specific receptors or enzymes critical for pathogen survival and proliferation. Further research is needed to elucidate the exact pathways affected by this compound.
Case Studies
A notable study highlighted the efficacy of similar aminoacetamides in preclinical models, showcasing their potential as lead compounds for drug development against malaria and bacterial infections. The study noted that while some derivatives displayed excellent in vitro activity, challenges remained in optimizing their pharmacokinetic properties for in vivo studies .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-20(15-6-4-14(19)5-7-15)17(23)13-21-8-2-3-16(18(21)24)28(25,26)22-9-11-27-12-10-22/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKQQEACXAXVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.